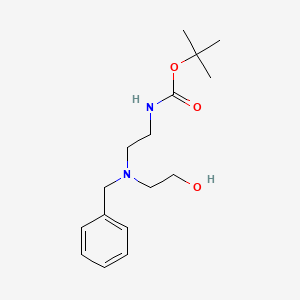

N-(2-Boc-aminoethyl)-N-benzylethanolamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-Boc-aminoethyl)-N-benzylethanolamine is a chemical compound that has garnered interest in various fields of scientific research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, an ethanolamine backbone, and a benzyl group. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the field of peptide nucleic acids (PNAs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Boc-aminoethyl)-N-benzylethanolamine typically involves the protection of the amino group with a Boc group, followed by the introduction of the benzyl group. One common method involves the reaction of N-(2-aminoethyl)ethanolamine with tert-butoxycarbonyl chloride to form the Boc-protected intermediate. This intermediate is then reacted with benzyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of more efficient reaction conditions, such as higher concentrations of reagents and optimized temperatures, to increase yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-(2-Boc-aminoethyl)-N-benzylethanolamine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The benzyl group can be reduced to a methyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of N-(2-aminoethyl)-N-methylethanolamine.

Substitution: Formation of N-(2-aminoethyl)-N-benzylethanolamine.

Scientific Research Applications

N-(2-Boc-aminoethyl)-N-benzylethanolamine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the synthesis of peptide nucleic acids (PNAs), which are used as molecular probes and in gene editing.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Boc-aminoethyl)-N-benzylethanolamine is primarily related to its role as an intermediate in chemical synthesis. The Boc group protects the amino group during reactions, preventing unwanted side reactions. The benzyl group can be used to introduce additional functional groups or to modify the compound’s properties. The ethanolamine backbone provides a flexible and reactive site for further chemical modifications .

Comparison with Similar Compounds

Similar Compounds

N-(2-Boc-aminoethyl)glycine: Similar structure but with a glycine backbone instead of ethanolamine.

N-(2-Boc-aminoethyl)-N-methylethanolamine: Similar structure but with a methyl group instead of a benzyl group.

N-(2-Boc-aminoethyl)-N-benzylglycine: Similar structure but with a glycine backbone and a benzyl group.

Uniqueness

N-(2-Boc-aminoethyl)-N-benzylethanolamine is unique due to its combination of a Boc-protected amino group, an ethanolamine backbone, and a benzyl group. This combination provides a versatile intermediate for the synthesis of a wide range of complex molecules, particularly in the field of peptide nucleic acids .

Biological Activity

N-(2-Boc-aminoethyl)-N-benzylethanolamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and solubility. The molecular formula is C15H23N2O2, with a molecular weight of approximately 263.36 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C15H23N2O2 |

| Molecular Weight | 263.36 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. The Boc group is known to influence the compound's pharmacokinetics and bioavailability, making it a suitable candidate for further exploration in drug development.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating nitric oxide synthase (nNOS) activity, which is crucial in neurodegenerative conditions. Inhibition of nNOS has been associated with reduced neuronal injury during ischemic events .

- Antidepressant Activity : The structural similarity to other amine-based compounds suggests potential antidepressant effects. Compounds that interact with monoamine neurotransmitter systems often exhibit mood-enhancing properties.

- Antitumor Activity : Some derivatives of benzylethanolamines have shown promise in inhibiting tumor cell proliferation, indicating that this compound may possess similar anticancer properties.

Case Study 1: Neuroprotection

A study focused on the neuroprotective effects of related compounds demonstrated that selective inhibition of nNOS can prevent neuronal death in models of stroke. Compounds designed through structure-activity relationship (SAR) analysis exhibited significant potency against nNOS, suggesting that this compound could be optimized for similar effects .

Case Study 2: Antidepressant Screening

In a screening for novel antidepressants, compounds with structural features similar to this compound were evaluated for their ability to enhance serotonin and norepinephrine levels in the brain. Results indicated that modifications to the amino group significantly influenced antidepressant activity, warranting further investigation into this compound's efficacy .

Synthesis and Derivatives

The synthesis of this compound typically involves the following steps:

- Protection of Amino Group : The amino group is protected using Boc anhydride.

- Alkylation : Benzyl bromide is reacted with the protected amino alcohol under basic conditions.

- Deprotection : The Boc group is removed to yield the final product.

This synthetic route allows for variations in substituents on the benzyl group, leading to a library of derivatives for biological testing.

Properties

Molecular Formula |

C16H26N2O3 |

|---|---|

Molecular Weight |

294.39 g/mol |

IUPAC Name |

tert-butyl N-[2-[benzyl(2-hydroxyethyl)amino]ethyl]carbamate |

InChI |

InChI=1S/C16H26N2O3/c1-16(2,3)21-15(20)17-9-10-18(11-12-19)13-14-7-5-4-6-8-14/h4-8,19H,9-13H2,1-3H3,(H,17,20) |

InChI Key |

HAPORKRFWXCBQP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(CCO)CC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.